

spectroscopic data for 2-Methylcyclohexyl acetate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylcyclohexyl acetate

Cat. No.: B1359852

[Get Quote](#)

A comprehensive guide to the spectroscopic analysis of **2-Methylcyclohexyl acetate**, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Methylcyclohexyl acetate**, complete with detailed experimental protocols and a workflow for structural elucidation.

Spectroscopic Data for 2-Methylcyclohexyl Acetate

The structural elucidation of **2-Methylcyclohexyl acetate** ($C_9H_{16}O_2$) relies on the combined interpretation of NMR, IR, and Mass Spectrometry data.^{[1][2][3][4][5]} Below are the key spectroscopic data presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.^{[6][7][8]}

¹H NMR Spectral Data

Predicted ¹H NMR data is available, providing expected chemical shifts for the protons in the molecule.^[9] Actual experimental data can vary slightly based on solvent and instrument parameters.

Proton Assignment	Predicted Chemical Shift (ppm)
-O-CH-	~4.5 - 5.0
-CH-CH ₃	~1.5 - 1.8
Cyclohexyl -CH ₂ -	~1.0 - 2.0
-CH ₃ (on ring)	~0.8 - 1.0
-C(=O)-CH ₃	~2.0

¹³C NMR Spectral Data

The following table summarizes the key signals in the ¹³C NMR spectrum of **2-Methylcyclohexyl acetate**.[\[1\]](#)

Carbon Assignment	Chemical Shift (ppm)
-C=O (Carbonyl)	~170
-O-CH-	~75
Cyclohexyl carbons	~20 - 40
-CH ₃ (on ring)	~15 - 20
-C(=O)-CH ₃	~21

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[10\]](#)[\[11\]](#)[\[12\]](#) The IR spectrum of **2-Methylcyclohexyl acetate** shows characteristic absorptions for an ester.[\[1\]](#)

Vibrational Mode	Absorption Range (cm ⁻¹)	Functional Group
C=O Stretch	~1735	Ester
C-O Stretch	~1240	Ester
C-H Stretch (sp ³)	~2850 - 3000	Alkane

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14][15][16] The molecular weight of **2-Methylcyclohexyl acetate** is 156.22 g/mol .[2][3][4][17]

m/z Value	Interpretation
156	Molecular Ion (M ⁺)
114	[M - C ₂ H ₂ O] ⁺
98	[M - CH ₃ COOH] ⁺ (Loss of acetic acid)
81	Cyclohexenyl fragment
43	[CH ₃ CO] ⁺ (Acetyl cation)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Instrument-specific parameters may require optimization.

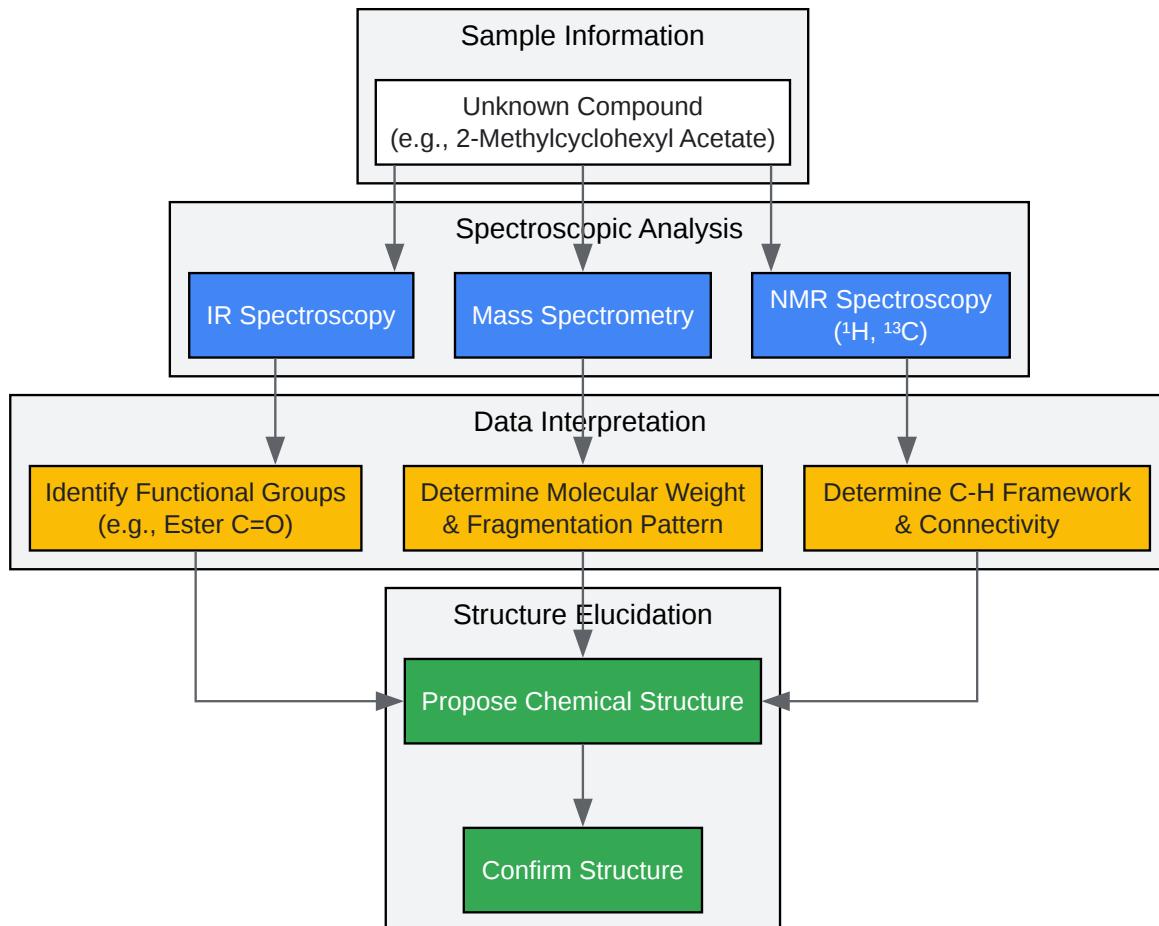
NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Methylcyclohexyl acetate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6][18]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[18]

- Data Acquisition: Transfer the solution to a clean NMR tube.[6] Acquire the ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

- Sample Preparation (Thin Film Method): As **2-Methylcyclohexyl acetate** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl), which are transparent to IR radiation.[12]
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
- Background Scan: Run a background spectrum of the clean salt plates.
- Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background spectrum.


Mass Spectrometry Protocol (Electron Impact)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized in a high vacuum.[13]
- Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M^+) and causing fragmentation.[13][16]
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic field.[13][16]
- Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.[16]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for identifying an unknown organic compound, such as **2-Methylcyclohexyl acetate**, using a combination of spectroscopic

methods.

[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-methylcyclohexyl acetate [webbook.nist.gov]
- 3. atul.co.in [atul.co.in]
- 4. GSRS [precision.fda.gov]
- 5. 2-methylcyclohexyl acetate [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0044923) [np-mrd.org]
- 10. amherst.edu [amherst.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]
- 15. fiveable.me [fiveable.me]
- 16. youtube.com [youtube.com]
- 17. spectrabase.com [spectrabase.com]
- 18. web.mit.edu [web.mit.edu]
- To cite this document: BenchChem. [spectroscopic data for 2-Methylcyclohexyl acetate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359852#spectroscopic-data-for-2-methylcyclohexyl-acetate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com